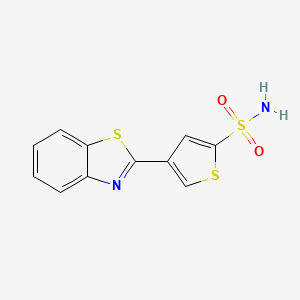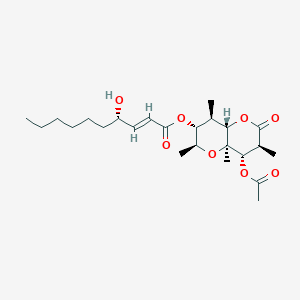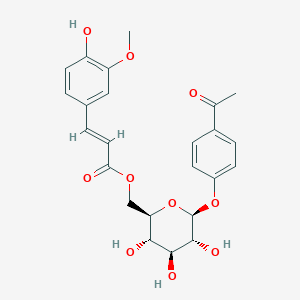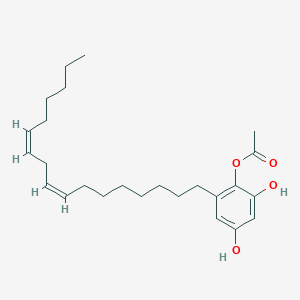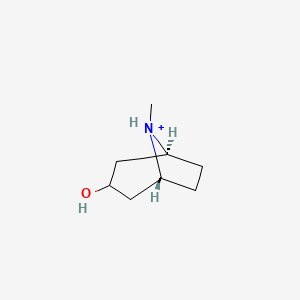
Pseudotropinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tropinium is conjugate acid of tropine arising from protonation of the tertiary amino group. It is a conjugate acid of a tropine.
Aplicaciones Científicas De Investigación
NMR Spectroscopy in Analyzing Bifunctional Tropanes
Pseudotropinium, along with related compounds like tropine and nortropine, was studied using nuclear magnetic resonance (NMR) spectroscopy. The research by Chappell et al. (1973) utilized a shift reagent to simplify the NMR spectra of these compounds. This study revealed insights into the conformational structure of α- and β-tropines and tropinones, demonstrating the usefulness of NMR spectroscopy in analyzing complex organic structures.
Biocontrol Applications in Agriculture
Although not directly related to this compound, studies on biocontrol applications in agriculture provide an interesting context for understanding the broader implications of chemical compounds in plant science. For instance, research by McSpadden Gardener (2007) and Walsh et al. (2001) discuss the role of Pseudomonas spp. in biological control of plant pathogens and their potential in replacing chemical fungicides. These studies emphasize the importance of understanding chemical interactions in the soil and the potential of natural compounds for sustainable agriculture.
Photoreceptor Research in Plant Biology
Studies on photoreceptors in plants, such as the work on phototropin by Christie (2007), provide insight into how light influences plant growth and development. Though not directly related to this compound, this research highlights the intricate ways in which chemical receptors and compounds interact with environmental factors to regulate plant behavior.
Propiedades
Fórmula molecular |
C8H16NO+ |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/p+1/t6-,7+,8? |
Clave InChI |
CYHOMWAPJJPNMW-DHBOJHSNSA-O |
SMILES isomérico |
C[NH+]1[C@@H]2CC[C@H]1CC(C2)O |
SMILES |
C[NH+]1C2CCC1CC(C2)O |
SMILES canónico |
C[NH+]1C2CCC1CC(C2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



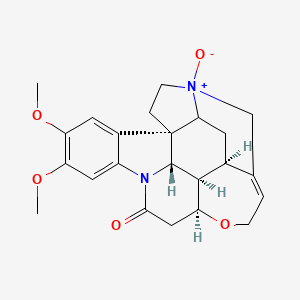
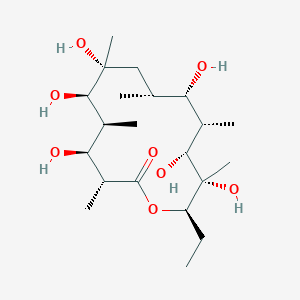
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1250307.png)
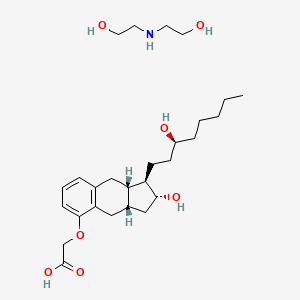
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1250310.png)

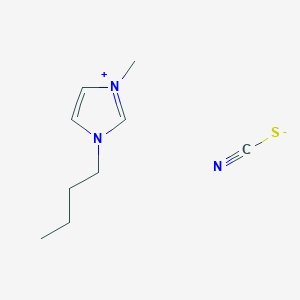
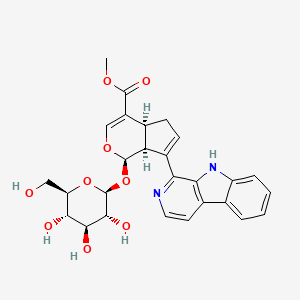
![5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione](/img/structure/B1250317.png)
